Superior Nervous System Penetration: Brain/Plasma Ratio Comparison
Adibelivir is the only helicase-primase inhibitor achieving nervous system concentrations comparable to plasma levels. In cross-species pharmacokinetic studies, adibelivir demonstrated a brain/plasma ratio of 1.1–1.5, indicating efficient blood-brain barrier penetration [1]. In contrast, other HPIs including amenamevir, pritelivir, and ABI-5366 exhibited brain/plasma ratios of less than 0.1 [2].
| Evidence Dimension | Brain/Plasma Concentration Ratio |
|---|---|
| Target Compound Data | 1.1–1.5 |
| Comparator Or Baseline | Amenamevir, pritelivir, ABI-5366: <0.1 |
| Quantified Difference | ≥11-fold higher brain penetration |
| Conditions | Multiple animal species; oral or intravenous administration; measured by HPLC/MS |
Why This Matters
Adequate nervous system exposure is essential for treating neurotrophic HSV infections, including encephalitis and latent ganglionic reservoirs; compounds with low brain/plasma ratios cannot achieve therapeutic concentrations at the site of latent infection.
- [1] Gege C, et al. Structural determinants of nervous system exposure of adibelivir (IM-250) and related herpes helicase-primase inhibitors across animal species. Antiviral Res. 2025 Nov;243:106271. doi: 10.1016/j.antiviral.2025.106271. View Source
- [2] Gege C, et al. Structural determinants of nervous system exposure of adibelivir (IM-250) and related herpes helicase-primase inhibitors across animal species. Antiviral Res. 2025 Nov;243:106271. doi: 10.1016/j.antiviral.2025.106271. View Source
